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Compound of Interest

Compound Name:
3-Bromo-5-(trifluoromethyl)furan-

2-carbaldehyde

CAS No.: 2138064-47-6

Cat. No.: B2927161

Get Quote

Executive Summary
For medicinal chemists and synthetic biologists, the choice between 3-bromo-2-furaldehyde (3-

Br-Fur) and 5-bromo-2-furaldehyde (5-Br-Fur) is rarely arbitrary; it dictates the structural

trajectory of the furan scaffold.

5-Bromo-2-furaldehyde is the "Para-like" Workhorse. It is commercially abundant, easily

synthesized via direct bromination, and exhibits high reactivity in both Pd-catalyzed

couplings and nucleophilic aromatic substitutions (

) due to the strong electron-withdrawing conjugation of the aldehyde group.

3-Bromo-2-furaldehyde is the "Ortho-like" Specialist. It is synthetically more demanding to

access but is critical for introducing substituents adjacent to the carbonyl core. Its reactivity is

dominated by the inductive withdrawal of the aldehyde and potential steric steering during

catalysis.
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This guide objectively compares their physicochemical profiles, synthetic accessibility, and

reactivity patterns to support data-driven experimental design.

Electronic Structure & Regiochemistry
The reactivity difference is fundamentally rooted in the position of the bromine relative to the

electron-withdrawing formyl (-CHO) group.

Feature 3-Bromo-2-furaldehyde 5-Bromo-2-furaldehyde

Structure -position (C3) -position (C5)

Relationship to CHO Ortho-like (Vicinal) Para-like (Conjugated)

Electronic Effect
Strong Inductive (-I) withdrawal

from CHO.

Strong Resonance (-M) and

Inductive (-I) withdrawal.

Steric Environment
High: Br is adjacent to the

carbonyl oxygen/hydrogen.

Low: Br is remote from the

carbonyl group.

Nucleophilicity
Lower at C3 due to proximity to

CHO.

Lowest at C5 due to

resonance delocalization.

Electrophilicity (C-Br)
Activated for Oxidative

Addition (Pd).

Highly Activated for

and Pd-addition.

Structural Visualization (DOT)
The following diagram illustrates the divergent synthetic pathways dictated by these electronic

environments.
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Furan-2-Carbaldehyde Core

5-Bromo-2-furaldehyde
(Para-like)

 Direct Bromination
(Regioselective)

3-Bromo-2-furaldehyde
(Ortho-like)

 Indirect Synthesis
(e.g. via 3-bromofuran)

Nucleophilic Substitution
(SNAr activated)

 Conjugation activates C5

Suzuki Coupling
(High Yields, >85%)

 Unhindered approach

Steric Hindrance
(Requires active ligands)

 Proximity to CHO

Directed Ortho-Lithiation
(Requires CHO protection)

 Chelation control

Click to download full resolution via product page

Caption: Decision matrix for selecting the appropriate isomer based on desired downstream

transformation.

Synthetic Accessibility & Physical Properties
For scale-up considerations, 5-bromo-2-furaldehyde is significantly superior due to the ease of

direct halogenation.
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Property 3-Bromo-2-furaldehyde 5-Bromo-2-furaldehyde

CAS Number 14757-78-9 1899-24-7

Physical State Pale yellow solid/liquid Yellow crystalline powder

Melting Point ~55-60 °C (varies by purity) 82–85 °C

Commercial Availability Low (Specialty Reagent) High (Bulk Commodity)

Primary Synthesis

Indirect: Lithiation of 3-

bromofuran followed by

formylation (DMF).

Direct: Bromination of furfural

using

or ionic liquids ([bmim]

).

Cost Factor $ (High) $ (Low)

Reactivity Profile: Palladium-Catalyzed Coupling[1]
Both isomers serve as excellent electrophiles in Suzuki-Miyaura cross-coupling, but they

require different considerations regarding catalyst activity and steric bulk.

5-Bromo-2-furaldehyde (The Standard)[2][3]
Reactivity: Excellent. The C-Br bond is electron-deficient, facilitating rapid oxidative addition

of Pd(0).

Conditions: Standard protocols (Pd(PPh3)4,

, Toluene/Water) typically yield 80–95% product.

Advantage: No steric interference from the aldehyde group allows for coupling with bulky

boronic acids.

3-Bromo-2-furaldehyde (The Sterically Challenged)[4]
Reactivity: Good, but sensitive to ligand choice.
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Steric Effect: The ortho-formyl group creates a "molecular wall." While the aldehyde is

planar, its rotation can transiently block the Pd center during the transmetalation step.

Optimization: Use electron-rich, sterically demanding ligands (e.g., SPhos or XPhos) to

stabilize the oxidative addition complex and prevent catalyst decomposition.

Yields: Typically 60–80%, slightly lower than the 5-isomer due to potential

protodebromination side reactions if the coupling is slow.

Reactivity Profile: Nucleophilic Substitution &
Lithiation
Nucleophilic Aromatic Substitution ( )

5-Bromo: The C5 position is activated by the para-aldehyde via resonance. Nucleophiles

(amines, thiols) can displace the bromide, often without transition metal catalysis, especially

if the aldehyde is further activated (e.g., as an imine).

3-Bromo: The C3 position is only inductively activated.

is significantly more difficult and usually requires forcing conditions or Pd-catalysis
(Buchwald-Hartwig).

Metal-Halogen Exchange (Lithiation)[1]
Challenge: Both isomers contain an aldehyde, which is highly reactive toward organolithiums

(n-BuLi).

Solution: The aldehyde must be protected (e.g., as a diethyl acetal) before attempting

lithium-halogen exchange.

Regiochemistry:

3-Bromo (Protected): Lithium-halogen exchange generates a 3-lithio species stabilized by

chelation to the acetal oxygens (Directed Ortho Metalation effect), allowing precise

functionalization at C3.
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5-Bromo (Protected): Generates the 5-lithio species. This is thermodynamically stable but

lacks the chelation stabilization of the 3-isomer.

Experimental Protocols
Protocol A: Suzuki Coupling (Optimized for 5-Br,
Adaptable for 3-Br)
This protocol uses a phase-transfer system that generally tolerates the steric bulk of the 3-

isomer better than standard anhydrous conditions.

Materials:

Substrate: 1.0 equiv (3-Br or 5-Br furaldehyde)[1]

Boronic Acid: 1.2 equiv (Arylboronic acid)[2]

Catalyst:

(3 mol%) - Robust against air/moisture

Base:

(2.0 equiv)

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

Charge: In a reaction vial, combine the furaldehyde (1.0 mmol), arylboronic acid (1.2 mmol),

and

(2.0 mmol).

Solvate: Add 4 mL Dioxane and 1 mL Water. Degas by bubbling nitrogen for 5 minutes.

Catalyze: Add

(25 mg, 0.03 mmol). Cap the vial under nitrogen.
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Heat: Stir vigorously at 80 °C for 4–6 hours.

Note for 3-Br: If conversion is low after 4h, increase temp to 100 °C.

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with brine. Dry organic layer over

.

Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Green Synthesis of 5-Bromo-2-furaldehyde
For researchers needing to synthesize the 5-isomer cleanly without hazardous

vapor.

Mechanism: Use of Ionic Liquid Tribromide ([bmim]

) as a solid bromine source.

Reagent Prep: [bmim]

is prepared or purchased.

Reaction: Mix 2-furaldehyde (20 mmol) and [bmim]

(20 mmol) in a round bottom flask. No solvent is strictly necessary (solvent-free), or use
minimal

.

Conditions: Stir at 40 °C for 2.5 hours.

Extraction: Extract the product with ether/EtOAc. The ionic liquid residue ([bmim]Br) remains

and can be recycled.

Yield: Expect ~88% yield of yellow crystals (mp 82–85 °C).

Conclusion
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Select 5-Bromo-2-furaldehyde if you need a linear extension of the furan ring (2,5-

substitution) or a highly reactive electrophile for rapid library generation. It is the cost-

effective, high-yield choice.

Select 3-Bromo-2-furaldehyde only when the biological target or material property

specifically demands a "bent" or crowded molecular architecture (2,3-substitution). Be

prepared for slightly lower yields and higher reagent costs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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